
Methylphenethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl(2-phenylethyl)silane is an organosilicon compound characterized by a silicon atom bonded to a methyl group and a 2-phenylethyl group. This compound is part of the broader class of organosilanes, which are known for their versatility in various chemical reactions and applications. The presence of both silicon and phenyl groups in its structure imparts unique chemical properties that make it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl(2-phenylethyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of styrene with methylsilane in the presence of a platinum catalyst. This reaction typically occurs under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of styrene.
Industrial Production Methods: In industrial settings, the production of methyl(2-phenylethyl)silane often involves the reaction of phenylethylmagnesium bromide with methylchlorosilane. This Grignard reaction is followed by hydrolysis to yield the desired organosilane. The process is scalable and can be optimized for high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon-hydrogen bond can be oxidized to form silanols or siloxanes.
Reduction: The compound can act as a reducing agent in the presence of suitable catalysts.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalysts like palladium or platinum are employed for hydrogenation reactions.
Substitution: Electrophiles such as halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced organic compounds and silanes.
Substitution: Substituted phenylethyl derivatives.
Applications De Recherche Scientifique
Methyl(2-phenylethyl)silane finds applications in various fields:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.
Mécanisme D'action
The mechanism by which methyl(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon-hydrogen bond can participate in hydrosilylation reactions, where it adds across unsaturated carbon-carbon bonds. This process is often catalyzed by transition metals, which facilitate the formation of reactive intermediates that drive the reaction forward.
Comparaison Avec Des Composés Similaires
Phenylsilane: Similar structure but lacks the methyl group.
Methylphenylsilane: Contains a phenyl group directly bonded to silicon.
Diphenylsilane: Features two phenyl groups bonded to silicon.
Uniqueness: Methyl(2-phenylethyl)silane is unique due to the presence of both a methyl group and a 2-phenylethyl group, which imparts distinct reactivity and properties. This combination allows for versatile applications in various chemical transformations and industrial processes.
Propriétés
Formule moléculaire |
C9H12Si |
|---|---|
Poids moléculaire |
148.28 g/mol |
InChI |
InChI=1S/C9H12Si/c1-10-8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
Clé InChI |
VVKCBWIANTVDJQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si]CCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[Ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14641000.png)

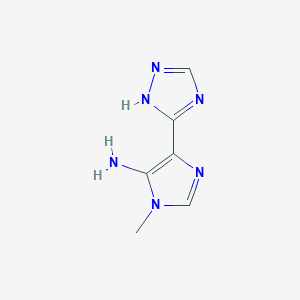
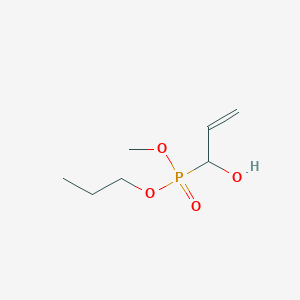
![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)
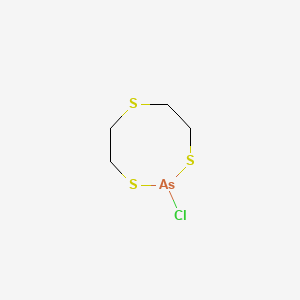
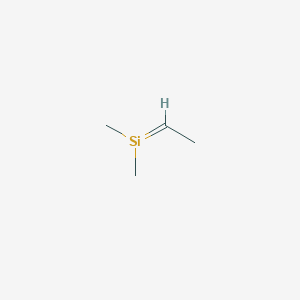

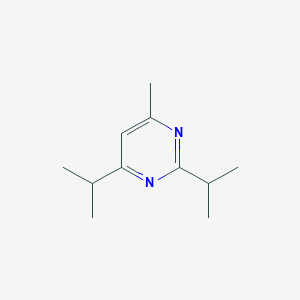
![2,2,3,3,7,7-Hexamethyl-1-oxaspiro[3.4]oct-5-ene](/img/structure/B14641061.png)

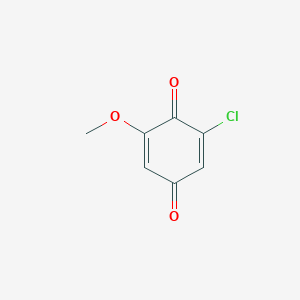
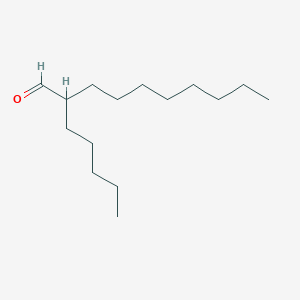
![1-Tert-butyl-4-[4-(4-tert-butylphenyl)sulfanylbut-2-ynylsulfanyl]benzene](/img/structure/B14641076.png)
